REACTION_CXSMILES
|
[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=[CH:9][C:2]=12.C(Cl)(=O)C([Cl:16])=O>CN(C)C=O.C(Cl)Cl>[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([Cl:16])=[O:12])[CH:8]=[CH:9][C:2]=12
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residual oil was extracted with 3×15 ml
|
Type
|
TEMPERATURE
|
Details
|
warm hexane
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
STIRRING
|
Details
|
the resulting solid was stirred under 2 ml cold hexane
|
Type
|
CUSTOM
|
Details
|
the hexane was decanted
|
Type
|
CUSTOM
|
Details
|
the solid was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.895 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |